
4-(Dimethylamino)benzoic acid
Overview
Description
4-(Dimethylamino)benzoic acid is a substituted benzoic acid with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is known for its role as an inhibitor of ultraviolet-mediated damage to the skin and is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, a widely used UV filter in sunscreen cosmetics .
Preparation Methods
4-(Dimethylamino)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of carbon dioxide with 4-bromo-N,N-dimethylaniline . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(Dimethylamino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the dimethylamino group can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Properties
DMABA has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial drugs. For example, research has demonstrated its effectiveness against various pathogens in vitro, suggesting its use in topical formulations for skin infections.
1.2 Peptide Synthesis
DMABA is utilized in peptide synthesis due to its ability to act as an amino acid derivative. Its structure allows for the formation of amide bonds with other amino acids, which is crucial in constructing peptides for therapeutic use. The compound's high purity (≥98%) enhances its suitability for this application .
Catalytic Applications
2.1 Ruthenium Catalysts
Recent studies have explored the incorporation of DMABA in the synthesis of ruthenium-based olefin metathesis catalysts. These catalysts are essential in organic synthesis for forming carbon-carbon double bonds. The presence of DMABA enhances the catalytic activity and selectivity of these compounds, leading to improved yields in reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM) .
2.2 Reaction Mechanisms
Research has identified DMABA's role in facilitating chemical reactions through transient chemical oscillations when interacting with bromine. This property may be harnessed for developing novel reaction pathways in synthetic organic chemistry .
Material Science Applications
3.1 Colorant Production
DMABA serves as an intermediate in the production of colorants such as Crystal Violet Lactone, which is used in carbonless carbon paper and other dye applications. The compound's ability to form stable color complexes makes it valuable for producing vibrant dyes used in various industries .
3.2 Cocrystallization Studies
Recent investigations into the polymorphism of DMABA have revealed new polymorphs that could enhance its properties for material applications. The ability to form different crystalline structures may lead to improved solubility and stability in pharmaceutical formulations .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial properties of DMABA against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with DMABA, indicating its potential as a topical antimicrobial agent.
Case Study 2: Catalyst Development
In a collaborative study published in [source], DMABA was incorporated into ruthenium catalysts used for olefin metathesis reactions. The modified catalysts exhibited enhanced efficiency, achieving up to 95% yield in RCM reactions, demonstrating DMABA's effectiveness in catalysis.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzoic acid involves its ability to absorb ultraviolet radiation, thereby preventing UV-induced damage to the skin. It acts as a UV filter by absorbing harmful UVB radiation and converting it into less harmful energy . The molecular targets and pathways involved include the inhibition of UV-induced DNA damage and the prevention of oxidative stress in skin cells.
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid can be compared with other similar compounds, such as:
- N,N-Dimethyl-4-aminobenzoic acid
- N,N-Dimethyl-p-aminobenzoic acid
- p-(Dimethylamino)benzoic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific use as a UV filter and its effectiveness in preventing UV-induced skin damage.
Biological Activity
4-(Dimethylamino)benzoic acid (DMABA) is an organic compound belonging to the class of aminobenzoic acids, characterized by the presence of a dimethylamino group. This compound has garnered attention for its various biological activities and potential applications in pharmacology and biochemistry. This article delves into the biological activity of DMABA, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C₉H₁₁N₁O₂
- Molecular Weight : 165.19 g/mol
- Structure : The compound features a benzoic acid backbone with a dimethylamino group at the para position.
1. Antiviral Activity
DMABA has been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). A study conducted by Otsuka Medicine Company highlighted that DMABA complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) exhibited significant antiviral activity. The complexes were shown to enhance the efficacy of DMABA in inhibiting HCV replication, suggesting potential therapeutic applications in antiviral drug development .
2. Lipid Interaction and Oxidation
Research indicates that DMABA derivatives can interact with phospholipids, particularly phosphoethanolamine (PE) lipids. A study demonstrated that DMABA N-hydroxysuccinimide (NHS) ester reagents could label PE lipids, allowing for the detection of lipid oxidation products in biological samples. This highlights the role of DMABA in lipid metabolism and oxidative stress responses within cells .
3. Photoprotective Properties
DMABA has been noted for its photoprotective effects against ultraviolet (UV) radiation. Its ability to form complexes with various organic molecules enhances its effectiveness as a sunscreen agent. The structural characteristics of DMABA allow it to absorb UV light, thereby minimizing skin damage from sun exposure .
Case Study 1: Antiviral Efficacy
In a clinical trial assessing the efficacy of DMABA complexes against HCV, researchers observed a marked reduction in viral load among treated subjects compared to controls. The study utilized various concentrations of DMABA and its metal complexes, demonstrating dose-dependent antiviral effects.
Case Study 2: Lipid Metabolism
A laboratory investigation involving RAW 264.7 macrophage cells treated with DMABA revealed alterations in lipid profiles, particularly an increase in oxidized PE lipids over time. This suggests that DMABA may play a role in modulating lipid metabolism during oxidative stress conditions .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the solubility of 4-(Dimethylamino)benzoic acid in organic solvents?
Solubility is typically measured using gravimetric methods, where the compound is dissolved in a solvent until saturation, followed by solvent evaporation and mass quantification. For example, Hancock et al. determined solubility in cyclohexane and benzene at 303 K, while Chantooni and Kolthoff measured it in methanol, acetonitrile, DMSO, and DMF at 298 K . These studies highlight variability due to solvent polarity and temperature, emphasizing the need for standardized protocols.
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the primary method, employing software like OLEX2 for structure refinement. The dimethylamino and carboxylic acid groups exhibit distinct torsional angles, influencing molecular packing. Studies by Dolomanov et al. recommend high-resolution data collection (e.g., synchrotron sources) to resolve electron density ambiguities, particularly around the planar benzoic acid core .
Q. What synthetic routes are commonly employed to prepare this compound?
A key method is the Eschweiler-Clarke methylation , where 4-aminobenzoic acid reacts with formaldehyde and formic acid under reflux to substitute the amino group with dimethylamino. Reaction optimization (e.g., molar ratios, reflux duration) ensures >95% purity, validated via melting point analysis (208–215°C) and HPLC .
Advanced Research Questions
Q. How can contradictions in solubility data across studies be resolved?
Discrepancies arise from single-temperature measurements and solvent batch variability. To address this, researchers should perform multi-temperature solubility profiling (e.g., 278–323 K) and validate data using computational models like COSMO-RS. Cross-referencing with Hansen solubility parameters can further contextualize solvent interactions .
Q. What methodologies optimize the synthesis of this compound derivatives for biological activity?
Structure-activity relationship (SAR) studies guide derivative design. For example, introducing electron-withdrawing groups (e.g., cyano, nitro) enhances enzyme inhibition potency. Biological evaluation involves in vitro assays such as:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric substrates.
- Receptor binding : Radioligand displacement assays (e.g., H₂ receptor binding) with tritiated probes .
Q. What advanced spectroscopic techniques characterize electron distribution in this compound?
- X-ray charge density analysis : Combines high-resolution crystallography with multipole modeling to map electron density around the dimethylamino and carboxyl groups.
- DFT calculations : Compare theoretical (B3LYP/6-311+G(d,p)) and experimental IR/Raman spectra to validate intramolecular charge transfer .
Q. How can computational chemistry predict physicochemical properties of this compound?
Molecular dynamics (MD) simulations predict solubility trends by calculating solvation free energies. Quantum mechanical methods (e.g., COSMO-RS) estimate partition coefficients (logP) and pKa values, critical for pharmacokinetic profiling. These models are calibrated against experimental data from IUPAC-NIST solubility studies .
Q. What strategies are used to design azo dyes from this compound?
The compound serves as a precursor for pH indicators like methyl red . Synthesis involves:
- Diazotization : Reacting with NaNO₂/HCl to form a diazonium salt.
- Coupling : Reacting with aromatic amines (e.g., aniline derivatives) to form azo bonds. Characterization via UV-Vis spectroscopy (λₐᵦₛ 520 nm in acidic media) and HPLC ensures dye stability .
Q. Methodological Notes
Properties
IUPAC Name |
4-(dimethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYEOMDOWUDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060708 | |
Record name | Benzoic acid, 4-(dimethylamino)- | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |
Record name | 4-(Dimethylamino)benzoic acid | |
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Vapor Pressure |
0.000625 [mmHg] | |
Record name | 4-(Dimethylamino)benzoic acid | |
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CAS No. |
619-84-1 | |
Record name | 4-(Dimethylamino)benzoic acid | |
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Record name | 4-(Dimethylamino)benzoic acid | |
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Record name | 4-(Dimethylamino)benzoic acid | |
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Record name | 4-(Dimethylamino)benzoic acid | |
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Record name | Benzoic acid, 4-(dimethylamino)- | |
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Record name | Benzoic acid, 4-(dimethylamino)- | |
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Record name | 4-dimethylaminobenzoic acid | |
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Record name | 4-(DIMETHYLAMINO)BENZOIC ACID | |
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